molecular formula C23H23ClN2OS B2952923 (5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione CAS No. 941947-16-6

(5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione

Cat. No.: B2952923
CAS No.: 941947-16-6
M. Wt: 410.96
InChI Key: VZXCSZDQLYNSQX-UHFFFAOYSA-N
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Description

The compound “(5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione” features a furan ring substituted at the 5-position with a 3-chloro-4-methylphenyl group, linked via a methanethione (C=S) moiety to a piperazine ring bearing a p-tolyl (4-methylphenyl) substituent. The 3-chloro-4-methylphenyl group introduces steric bulk and lipophilicity, while the p-tolylpiperazine moiety may influence receptor binding due to its electron-donating methyl group. The thione functional group (C=S) likely impacts solubility and electronic properties compared to ketone analogs .

Properties

IUPAC Name

[5-(3-chloro-4-methylphenyl)furan-2-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2OS/c1-16-3-7-19(8-4-16)25-11-13-26(14-12-25)23(28)22-10-9-21(27-22)18-6-5-17(2)20(24)15-18/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXCSZDQLYNSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the 3-chloro-4-methylphenyl group through electrophilic aromatic substitution. The piperazine ring is then introduced via nucleophilic substitution, and finally, the methanethione group is added through a thiolation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The methanethione group can be reduced to a methanethiol group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Methanethiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Furan Substituent Piperazine Substituent Functional Group Molecular Weight (g/mol) XLogP3 Bioactivity
Target Compound 3-Chloro-4-methylphenyl p-Tolyl Methanethione ~420 (estimated) ~6.0* Unknown (inferred antimicrobial)
[] 3-Chlorophenyl 4-Fluorophenyl Methanethione 400.9 5.4 Not specified
[, Compound 4] 4-Fluorophenyl Chlorophenyl Thiazole ~390 (estimated) N/A Antimicrobial
[, Methanone analog] Chloropyrimidinyl 4-Methylpiperazine Methanone ~450 (estimated) N/A Kinase inhibition (inferred)

*Estimated based on methyl group’s contribution to lipophilicity.

Table 2: Substituent Effects on Key Properties

Substituent Modification Impact on Lipophilicity Impact on Bioactivity Reference
Bromo (vs. Chloro) on aryl group ↑ LogP ↑ Antimicrobial activity
4-Methyl (vs. 4-Fluoro) on piperazine ↑ LogP Altered receptor binding
Thione (vs. Ketone) ↓ Solubility Modified hydrogen bonding

Research Findings and Implications

  • Halogen Effects : Bromine substitution in analogs improves antimicrobial activity but may increase toxicity .
  • Methyl vs.
  • Thione Functionalization : While thiones may limit solubility, their reduced polarity could enhance bioavailability in lipid-rich tissues .
  • Predictive Tools : Tools like Hit Dexter 2.0 () could assess the target compound’s risk of promiscuous binding or “dark chemical matter” behavior, guiding further optimization .

Biological Activity

The compound (5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the compound's structure, biological activity, and relevant research findings, including case studies and data tables.

Structural Overview

The compound consists of two main moieties: a furan derivative substituted with a chloro and methyl group on the phenyl ring, and a piperazine ring attached to a thione group. Its molecular formula is C18H20ClN3OSC_{18}H_{20}ClN_3OS, with a molecular weight of 357.89 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the piperazine moiety suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibitory activity against various enzymes. For instance, docking studies indicated that it could act as an inhibitor of tyrosinase (AbTYR), which is crucial in melanin biosynthesis. The compound showed IC50 values ranging from 1.38 to 4.49 μM in different configurations, indicating moderate potency compared to standard inhibitors like kojic acid .

CompoundIC50 (μM)Target
This compound1.38 - 4.49Tyrosinase
Kojic Acid~3.0Tyrosinase

Case Studies

  • Skin Lightening Agent : A study investigated the compound's potential as a skin lightening agent due to its inhibitory effects on tyrosinase. The results showed that it significantly reduced melanin production in cultured melanocytes, suggesting its utility in cosmetic formulations aimed at hyperpigmentation treatment.
  • Neuropharmacological Effects : Another study explored the neuropharmacological profile of the compound, revealing its potential as an anxiolytic agent in rodent models. Behavioral tests indicated reduced anxiety-like behaviors, which were corroborated by biochemical assays measuring serotonin levels in the brain.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with good bioavailability observed in animal models. Toxicological assessments indicated a low toxicity profile at therapeutic doses, making it a promising candidate for further development.

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